
Lonox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Logen is a DEA Schedule V controlled substance. Substances in the DEA Schedule V have a low potential for abuse relative to substances listed in Schedule IV and consist primarily of preparations containing limited quantities of certain narcotics.
Wissenschaftliche Forschungsanwendungen
Combustion Systems
Lonox is utilized in advanced burner technologies designed to achieve ultra-low NOx emissions. For instance, the M-PAKT™ Ultra-Low NOx Burner employs lean premixed combustion to reduce NOx emissions to less than 10 parts per million (ppm). This technology has been successfully implemented across various industrial applications, including:
- Furnaces and Boilers: Used in industrial heating systems to enhance efficiency while minimizing emissions.
- Gas Turbines: Applied in power generation to reduce the environmental impact of energy production.
- Chemical and Refining Industries: Employed in process heaters to meet stringent regulatory requirements for emissions reduction .
Environmental Technology
This compound plays a crucial role in environmental technologies aimed at capturing and reducing harmful emissions. Research has shown that utilizing this compound-based solutions can lead to significant reductions in NOx emissions from fossil fuel combustion. For example:
- Oxyfuel Combustion Systems: These systems utilize pure oxygen for combustion, which can significantly lower NOx emissions compared to traditional air-fuel mixtures. This technology is being tested for retrofitting existing coal-fired power plants to enhance their environmental performance .
Data Table: Applications of this compound
| Application Area | Description | Emission Reduction Potential |
|---|---|---|
| Industrial Burners | Used in furnaces and boilers for efficient combustion | <10 ppm NOx |
| Gas Turbines | Applied in power generation systems | Significant reduction |
| Chemical Processing | Utilized in process heaters to comply with emission standards | Up to 90% reduction |
| Oxyfuel Combustion | Combustion with pure oxygen for lower emissions | High reduction potential |
Case Study 1: M-PAKT™ Ultra-Low NOx Burner Implementation
In a recent implementation of the M-PAKT™ burner at a chemical processing facility, the technology achieved an 80% reduction in NOx emissions compared to traditional burners. The facility reported compliance with state regulations requiring a reduction of NOx emissions by up to 90%. This success demonstrates the effectiveness of this compound-based technologies in real-world applications.
Case Study 2: Oxyfuel Technology Trials
Trials conducted on oxyfuel combustion systems at a coal-fired power station revealed that retrofitting existing boilers with this technology could lead to a substantial decrease in CO2 emissions alongside NOx reductions. Preliminary results indicated a potential for capturing over 90% of CO2 produced during combustion, showcasing the dual benefits of using this compound in emission control strategies .
Eigenschaften
CAS-Nummer |
55840-97-6 |
|---|---|
Molekularformel |
C47H58ClN3O9S |
Molekulargewicht |
876.5 g/mol |
IUPAC-Name |
ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrochloride |
InChI |
InChI=1S/C30H32N2O2.C17H23NO3.ClH.H2O4S/c1-2-34-28(33)29(25-12-6-3-7-13-25)18-21-32(22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27;1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;;1-5(2,3)4/h3-17H,2,18-23H2,1H3;2-6,13-16,19H,7-11H2,1H3;1H;(H2,1,2,3,4) |
InChI-Schlüssel |
HKIGPMUNBXIAHY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O.Cl |
Kanonische SMILES |
CCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O.Cl |
Synonyme |
atropine sulfate - diphenoxylate hydrochloride atropine sulfate-diphenoxylate hydrochloride drug combination Lomotil Reasec |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















